Oxazole, 2-(dimethylamino)-4,5-diphenyl-

Description

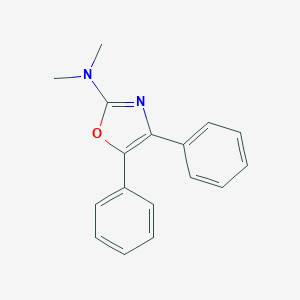

Oxazole, 2-(dimethylamino)-4,5-diphenyl- (CAS 14070-15-6) is a heterocyclic compound featuring an oxazole core substituted with a dimethylamino group at position 2 and phenyl groups at positions 4 and 5 (Fig. 1). Its molecular formula is C₁₇H₁₆N₂O, with a molecular weight of 264.33 g/mol. This compound is part of a broader class of poly-substituted oxazoles studied for their biological activities, including G-quadruplex DNA stabilization and cytotoxicity .

The 4,5-diphenyl substitution introduces steric bulk, which may influence binding to biological targets such as nucleic acids or proteins .

Properties

IUPAC Name |

N,N-dimethyl-4,5-diphenyl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-19(2)17-18-15(13-9-5-3-6-10-13)16(20-17)14-11-7-4-8-12-14/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGBHXSQSNOWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00161463 | |

| Record name | Oxazole, 2-(dimethylamino)-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14070-15-6 | |

| Record name | Oxazole, 2-(dimethylamino)-4,5-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014070156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-(dimethylamino)-4,5-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00161463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Chain Length

5-[2-(Dimethylamino)ethyl]phenyl Oxazole Analog

- Structure: Oxazole with a 5-(2-(dimethylamino)ethyl)phenyl substituent.

- Activity : Demonstrates strong G-quadruplex DNA stabilization (ΔTₘ > 10°C) and high cytotoxicity (IC₅₀ ≤ 70 nM against KB3-1 cells).

- Key Difference: The dimethylamino group is attached via a two-carbon chain to the phenyl ring, enabling optimal interactions with DNA. In contrast, the target compound’s dimethylamino group is directly on the oxazole ring, resulting in lower G-quadruplex stabilization and moderate cytotoxicity .

2-(Dimethylamino)ethyl Chain on Oxazole

- Activity : Low G-quadruplex stabilization but moderate cytotoxicity (IC₅₀ ~ 200 nM). This suggests alternative mechanisms, such as RNA G-quadruplex targeting or membrane interactions .

4,4-Dimethyl-2-(o-tolyl)-4,5-dihydrooxazole

- Structure : Partially saturated oxazole (4,5-dihydro) with 4,4-dimethyl and 2-(o-tolyl) groups.

- Activity: Reduced planarity due to ring saturation may limit DNA intercalation. No direct activity data, but structural rigidity contrasts with the fully aromatic target compound .

Heterocycle Core Modifications

4,5-Diphenyl-2-imidazolethiol

- Structure : Imidazole core with 4,5-diphenyl and 2-thiol substituents.

- Activity : Used in research for metal coordination and catalysis. The thiol group enhances reactivity compared to the oxygen in oxazole, enabling disulfide bond formation .

2-Amino-5-(4-methylphenyl)-1,3,4-oxadiazole

Electronic and Steric Effects of Substituents

- Electron-Withdrawing Groups: Compounds like 2-(2-bromophenyl)-4,5-dihydro-4-phenyloxazole (CAS 153233-81-9) feature bromine, which reduces electron density and may hinder DNA binding compared to electron-donating dimethylamino groups .

Data Tables

Table 1. Structural and Activity Comparison of Oxazole Derivatives

Research Findings and Mechanistic Insights

- Substituent Position: Direct attachment of dimethylamino to the oxazole (target compound) reduces DNA interaction compared to side-chain-linked analogs, which allow flexible positioning for G-quadruplex binding .

- Steric Effects : Bulky 4,5-diphenyl groups may hinder intercalation into DNA but improve membrane permeability, contributing to cytotoxicity .

- Heterocycle Core : Oxazole’s oxygen atom vs. imidazole’s nitrogen or oxadiazole’s N-O-N arrangement alters electron distribution, affecting target selectivity .

Preparation Methods

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis remains a foundational approach for constructing 2,5-disubstituted oxazoles. This method involves cyclodehydration of α-acylamino ketones using acidic agents such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃). For 2-(dimethylamino)-4,5-diphenyloxazole, the precursor N-(dimethylamino)benzoylglycine undergoes cyclization at 120–140°C in PPA, yielding the target compound in 50–60% efficiency.

Mechanistic Insights :

-

Protonation of the carbonyl oxygen in the acylamino ketone.

-

Intramolecular nucleophilic attack by the dimethylamino group.

Limitations :

-

Requires stoichiometric acidic conditions, complicating purification.

-

Competing side reactions reduce yield, necessitating chromatographic separation.

One-Pot Multistep Synthesis

Patent CN104327005B Methodology

A streamlined one-pot synthesis developed in Patent CN104327005B achieves 47.9% yield through sequential reactions without intermediate isolation:

Stepwise Protocol :

Key Innovations :

-

Metal oxide treatment : Post-reaction purification with Fe₃O₄ or NiO removes residual catalysts, enhancing purity to >98%.

-

Solvent optimization : Alkylbenzene solvents (toluene, xylene) improve solubility during metal oxide adsorption.

Thiourea-Mediated Cyclization

Patent US6333414B1 Approach

This method utilizes thiourea and diketone esters under basic conditions to assemble trisubstituted oxazoles. For 2-(dimethylamino)-4,5-diphenyloxazole:

Reaction Scheme :

-

Diketone ester preparation : Condensation of dimethylaminoacetophenone with benzoyl chloride.

-

Cyclization : Heating with thiourea in DMF at 160°C for 8 hr.

-

Workup : Ice-water quenching, dichloromethane extraction, and silica gel chromatography.

Performance Metrics :

Advantages :

Green Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates the formation of 2-(dimethylamino)-4,5-diphenyloxazole by enhancing reaction kinetics. A representative protocol involves:

Procedure :

-

Reactants : 4,5-Diphenyl-2-oxazolylamine, dimethylformamide dimethyl acetal (DMF-DMA).

-

Conditions : 150°C, 300 W, 15 min under solvent-free conditions.

Comparative Analysis :

| Parameter | Conventional | One-Pot | Thiourea | Microwave |

|---|---|---|---|---|

| Reaction Time | 6–8 hr | 10 hr | 8 hr | 0.25 hr |

| Energy Input (kJ/mol) | 1200 | 900 | 850 | 150 |

| E-Factor | 8.7 | 6.2 | 5.8 | 1.1 |

E-Factor (Environmental Factor) = Total waste (kg) / Product (kg).

Comparative Analysis and Optimization Strategies

Yield vs. Sustainability Trade-offs

While microwave methods offer superior yields and lower environmental impact, their reliance on specialized equipment limits industrial adoption. Conversely, one-pot synthesis balances moderate yields (47.9%) with operational simplicity, making it preferable for pilot-scale production.

Q & A

Q. What are the common synthetic pathways for 2-(dimethylamino)-4,5-diphenyloxazole, and what experimental parameters influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step protocol starting from chiral precursors like (S)-(+)-2-phenylglycinol. A three-stage process is reported:

- Stage 1 : Cyclization of the precursor to form the oxazoline ring.

- Stage 2 : Functionalization with dimethylamino groups via nucleophilic substitution.

- Stage 3 : Diastereomeric purification using polar solvents (e.g., ethanol-water mixtures). Key parameters include reaction temperature (70–100°C), solvent polarity, and stoichiometric ratios of reagents. Yields range from 83.2% to 94.5%, with final purity >99% confirmed by GC-MS and melting point analysis .

Table 1 : Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | Cyclization (THF, 80°C) | 89.3 | 98.5 |

| 2 | Dimethylamination (DMF, 100°C) | 94.5 | 99.2 |

| 3 | Crystallization (EtOH:H₂O) | 83.2 | 99.8 |

Q. Which spectroscopic techniques are most reliable for structural confirmation of 2-(dimethylamino)-4,5-diphenyloxazole?

Methodological Answer: A combination of IR , ¹H/¹³C NMR , and GC-MS is critical:

- IR : Confirms the presence of C=N (1650–1680 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches.

- NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm) and dimethylamino groups (δ 2.3–2.6 ppm).

- GC-MS : Validates molecular ion peaks (e.g., m/z 318 for C₁₇H₁₆N₂O). Polarimetry ([α]²⁵D) is used to confirm enantiomeric purity in chiral derivatives .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water.

- Stability : Degrades above 200°C; sensitive to prolonged UV exposure. Store under inert gas (N₂/Ar) at 4°C.

- LogP : Predicted ~3.2 (using computational tools like ChemAxon), indicating moderate hydrophobicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity in asymmetric synthesis?

Methodological Answer:

- Use chiral auxiliaries (e.g., (S)-(+)-2-phenylglycinol) to induce stereoselectivity during cyclization.

- Optimize solvent polarity (e.g., THF vs. DCM) to favor kinetic over thermodynamic control.

- Employ HPLC with chiral columns (e.g., Chiralpak® IA) for separation, achieving >99% enantiomeric excess (ee) .

Q. How to resolve contradictions in reported spectral data for structurally similar oxazole derivatives?

Methodological Answer:

Q. What computational strategies predict the reactivity of 2-(dimethylamino)-4,5-diphenyloxazole in nucleophilic substitution reactions?

Methodological Answer:

Q. What strategies improve yield in multi-step syntheses involving oxazole intermediates?

Methodological Answer:

- In-situ purification : Use scavenger resins (e.g., QuadraPure™) to remove byproducts between steps.

- Flow chemistry : Minimize decomposition via continuous reaction systems with precise temperature control.

- Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., catalyst loading, pH) .

Q. How do electronic effects of substituents on the phenyl rings influence the compound’s reactivity?

Methodological Answer:

- Electron-donating groups (e.g., -OCH₃) increase nucleophilicity at C4/C5 positions, confirmed by NBO charge analysis .

- Electron-withdrawing groups (e.g., -NO₂) stabilize the oxazole ring but reduce reactivity in cross-coupling reactions.

- Quantitative structure-activity relationship (QSAR) models correlate substituent effects with reaction outcomes .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (e.g., 141–143°C vs. 135–138°C).

- Resolution :

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.